![molecular formula C15H24N2O4S2 B5309856 N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5309856.png)
N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as FMPMC, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. FMPMC was first synthesized in 2012 and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide is its relatively simple synthesis method, which makes it accessible for use in laboratory experiments. However, one limitation of N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is in the development of more effective formulations of the drug that can improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide and its potential therapeutic applications in a variety of scientific research fields.
Synthesis Methods
The synthesis of N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-furanmethanethiol with propylene oxide to form the intermediate 3-(2-furylmethylthio)propanol. This intermediate is then reacted with 4-piperidinecarboxylic acid and methylsulfonyl chloride to form the final product, N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide.
Scientific Research Applications
N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in a variety of scientific research fields. One area of interest is in the treatment of cancer, as N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to inhibit the growth of cancer cells in vitro. Additionally, N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[3-(furan-2-ylmethylsulfanyl)propyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-23(19,20)17-8-5-13(6-9-17)15(18)16-7-3-11-22-12-14-4-2-10-21-14/h2,4,10,13H,3,5-9,11-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFCXKZCYKMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCSCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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